molecular formula C15H13ClN2O2 B3287822 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole CAS No. 848142-56-3

3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole

Cat. No.: B3287822
CAS No.: 848142-56-3
M. Wt: 288.73 g/mol
InChI Key: FNPKTNBXIIWYGN-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is a complex organic compound belonging to the indazole class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated indazole precursor. This reaction requires a palladium catalyst and a base, usually performed under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indazole ring to its corresponding oxo derivative.

  • Reduction: Reduction of the chloro group to a methyl group.

  • Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, such as sodium methoxide (NaOCH₃) for methoxy substitution.

Major Products Formed:

  • Oxidation: Indazole-5-oxide

  • Reduction: 3-Chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole methyl derivative

  • Substitution: 3-Chloro-5-methoxy-2-(4-alkoxyphenyl)-2H-indazole

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for various coupling reactions and functional group transformations.

Biology: Research has shown that indazole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is still under investigation, but its potential in drug development is promising.

Medicine: Indazole derivatives are explored for their therapeutic potential in treating various diseases. This compound, in particular, may be investigated for its efficacy in targeting specific biological pathways involved in disease progression.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism is dependent on the biological context, but it may involve binding to receptors or enzymes, leading to modulation of cellular processes.

Molecular Targets and Pathways:

  • Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or other receptor types.

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 3-Chloro-5-methoxy-2-(3-methoxyphenyl)-2H-indazole

  • 3-Chloro-5-methoxy-2-(2-methoxyphenyl)-2H-indazole

  • 3-Chloro-5-methoxy-2-(4-hydroxyphenyl)-2H-indazole

Uniqueness: 3-Chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups on the phenyl ring enhances its solubility and potential for forming hydrogen bonds, which can affect its interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

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Properties

IUPAC Name

3-chloro-5-methoxy-2-(4-methoxyphenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-19-11-5-3-10(4-6-11)18-15(16)13-9-12(20-2)7-8-14(13)17-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPKTNBXIIWYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3C=C(C=CC3=N2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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